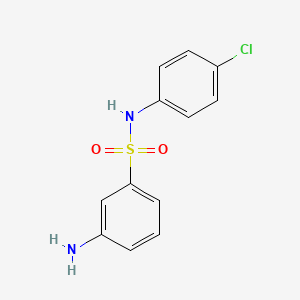

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a benzenesulfonamide moiety

作用機序

Target of Action

Similar compounds have been found to interact with theGamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It’s known that compounds interacting with the gar typically act asagonists or inhibitors , modulating the receptor’s activity . This modulation can result in changes to neuronal excitability and neurotransmission.

Biochemical Pathways

GABAergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and muscle tone .

Result of Action

Modulation of the gar typically results in changes to neuronal excitability, potentially influencing behaviors and physiological processes associated with this receptor .

生化学分析

Biochemical Properties

It has been suggested that this compound may have inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide and DPP-IV could potentially influence various biochemical reactions.

Cellular Effects

Given its potential DPP-IV inhibitory activity, it could influence cell function by modulating the levels of incretin hormones, which play a key role in regulating insulin secretion .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level by binding to DPP-IV and inhibiting its activity . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Aniline derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

科学的研究の応用

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

類似化合物との比較

Similar Compounds

- 3-Amino-N-(4-bromophenyl)-benzenesulfonamide

- 3-Amino-N-(4-methylphenyl)-benzenesulfonamide

- 3-Amino-N-(4-nitrophenyl)-benzenesulfonamide

Comparison

Compared to its analogs, 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

生物活性

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide, also known by its CAS number 327092-56-8, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₁ClN₂O₂S, with a molecular weight of 282.75 g/mol. The presence of both an amino group and a sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues. Research indicates that this compound selectively inhibits certain isoforms of carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this sulfonamide have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing promising antibacterial properties at concentrations as low as 50 μg/mL .

Comparative Studies

In comparative studies with other benzenesulfonamides, this compound has been shown to possess superior selectivity for CA IX over other isoforms like CA II. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies using computational models suggest that this compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These studies indicate good permeability across cellular membranes and low toxicity levels, making it a candidate for further development in clinical settings .

Data Summary Table

Case Studies

- Breast Cancer Model : A study evaluating the compound's effect on MDA-MB-231 cells showed a significant increase in apoptotic markers after treatment with related sulfonamides. The results indicated a potential pathway for developing targeted therapies for triple-negative breast cancer .

- Antibacterial Efficacy : In another study, the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

特性

IUPAC Name |

3-amino-N-(4-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIDHJLSQXPDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。